1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]
Description
The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine] is a chiral bisphosphine ligand characterized by a rigid benzodioxin backbone and electron-withdrawing 4-(trifluoromethyl)phenyl substituents. Its stereochemistry (5R configuration) and substituents make it highly relevant in asymmetric catalysis, particularly in reactions requiring precise stereocontrol and tolerance to harsh conditions .
Properties
IUPAC Name |
[5-[6-bis[4-(trifluoromethyl)phenyl]phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28F12O4P2/c45-41(46,47)25-1-9-29(10-2-25)61(30-11-3-26(4-12-30)42(48,49)50)35-19-17-33-39(59-23-21-57-33)37(35)38-36(20-18-34-40(38)60-24-22-58-34)62(31-13-5-27(6-14-31)43(51,52)53)32-15-7-28(8-16-32)44(54,55)56/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPEWMJLSEJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)P(C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28F12O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine] , commonly referred to as a bisphosphine ligand, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C48H24F24O4P2
- Molecular Weight : 1182.63 g/mol
- CAS Number : 1306747-75-0
The compound features a complex structure that includes two phosphine groups and a bi-1,4-benzodioxin moiety, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Antioxidant Activity : The phosphine moieties can scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer pathways or inflammation.
- Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell proliferation and apoptosis.
1. Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of similar phosphine compounds on cancer cell lines. The findings indicated that these compounds could induce apoptosis in various cancer types by modulating signaling pathways associated with cell survival and death .
2. Neuroprotective Effects
Research has also suggested that phosphine-based compounds exhibit neuroprotective properties. A specific study highlighted the potential of these compounds to protect neuronal cells from oxidative damage, thus suggesting their use in neurodegenerative disease treatments .
3. Anti-inflammatory Properties
Another important aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
Comparative Biological Activity Table
Scientific Research Applications
Applications in Catalysis
One of the primary applications of this compound lies in its role as a ligand in catalysis . Its phosphine groups can coordinate with transition metals to form stable complexes that are crucial in various catalytic processes.
Case Study: Transition Metal Catalysis
Research has shown that phosphine ligands like this compound enhance the efficiency of palladium-catalyzed cross-coupling reactions. The trifluoromethyl groups contribute to the electronic properties necessary for effective metal coordination and substrate activation.
Applications in Organic Synthesis
The compound is also utilized in organic synthesis as a reagent for the formation of complex organic molecules. Its unique structure allows for selective reactions that can lead to the synthesis of pharmaceuticals and agrochemicals.
Example: Synthesis of Bioactive Compounds
In studies involving the synthesis of bioactive compounds, this phosphine derivative has been employed to facilitate reactions that yield compounds with significant biological activity. Researchers have reported improved yields and selectivity when using this ligand compared to traditional phosphines.
Applications in Material Science
In material science, this compound has potential applications due to its ability to form organometallic complexes that can be used in the development of new materials with specific electronic or optical properties.
Case Study: Development of Photonic Materials
Recent advancements have demonstrated that incorporating this phosphine into polymer matrices can enhance the photonic properties of materials used in optoelectronic devices. The unique structural characteristics promote better light absorption and emission properties.
Applications in Medicinal Chemistry
The compound's structural features also make it a candidate for research in medicinal chemistry. Its ability to interact with biological targets can be explored for drug design.
Example: Targeting Cancer Cells
Studies have indicated that derivatives of this phosphine may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethyl groups are hypothesized to play a role in increasing the lipophilicity and bioavailability of potential drug candidates.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Catalysis | Ligand for transition metal complexes | Enhanced efficiency in cross-coupling reactions |
| Organic Synthesis | Reagent for complex organic molecule synthesis | Improved yields and selectivity |
| Material Science | Development of organometallic complexes | Enhanced photonic properties |
| Medicinal Chemistry | Potential drug design targeting cancer | Cytotoxic effects on cancer cell lines |
Comparison with Similar Compounds
Stereochemical Variants
- 1,1'-[(5S)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis(4-methoxyphenyl)phosphine]
- Key Differences :
- Stereochemistry : 5S configuration vs. 5R in the target compound.
- Substituents : Methoxy (-OCH₃) groups instead of trifluoromethyl (-CF₃).
- Electronic Effects: Methoxy is electron-donating, whereas -CF₃ is electron-withdrawing. Impact: The 5S enantiomer may exhibit reversed enantioselectivity in catalytic applications.
Ligands with Trifluoromethyl Substituents
- (R)-BTFM-Garphos™
- Structure : (R)-(4,4′,6,6′-Tetramethoxy-1,1′-biphenyl-2,2′-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine).
- Key Differences :
- Backbone : Biphenyl vs. benzodioxin.
- Substituent Position : 3,5-bis(trifluoromethyl)phenyl vs. 4-(trifluoromethyl)phenyl.
Ligands with Alternative Backbones
- BIPHEPHOS
- Structure : 6,6'-[[3,3'-Bis(tert-butyl)-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis(oxy)]bis[dibenzo[d,f][1,3,2]dioxaphosphepin].
- Key Differences :
- Backbone : Biphenyl with phosphite groups vs. benzodioxin with phosphine groups.
- Substituents : tert-Butyl and methoxy groups vs. -CF₃.
Ligands with Silyl or Binaphthyl Groups
- C48H100O4P2Si8 (Trimethylsilyl-Substituted Ligand)
- Key Differences :
- Substituents : Trimethylsilyl (-SiMe₃) vs. -CF₃.
Electronic/Steric Profile : -SiMe₃ is bulkier and electron-donating, reducing electrophilicity at phosphorus.
S-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
- Key Differences :
- Backbone : Binaphthyl vs. benzodioxin.
- Functional Groups: Phosphate vs. phosphine.
Key Findings
Stereochemistry : The 5R configuration in the target compound offers distinct enantioselectivity compared to its 5S counterpart, critical for producing single-enantiomer pharmaceuticals .
Substituent Effects :
- -CF₃ Groups : Enhance oxidative stability and electron deficiency, favoring reactions with late transition metals (e.g., Pd, Rh).
- Methoxy Groups : Increase electron density, suitable for reactions requiring nucleophilic ligands (e.g., Cu-catalyzed additions) .
Backbone Rigidity : The benzodioxin structure provides superior conformational control compared to binaphthyl or biphenyl backbones, reducing undesired side reactions in asymmetric catalysis .
Preparation Methods
Lithium-Halogen Exchange Followed by Phosphination
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Halogenation : The bi-1,4-benzodioxin core is dihalogenated at the 6,6'-positions using N-iodosuccinimide (NIS) in acetic acid, achieving >90% regioselectivity.
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Lithiation : The diiodinated intermediate is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, generating a highly reactive dilithio species.
-
Phosphine Quenching : The dilithio intermediate is reacted with chlorobis[4-(trifluoromethyl)phenyl]phosphine (ClP[C₆H₃(CF₃)₂]₂) at −78°C, followed by gradual warming to room temperature. This step affords the bisphosphine product with >85% yield.
Optimization Note : Excess chlorophosphine (1.2 equivalents per lithium site) and slow addition rates minimize disubstitution byproducts.
Stereochemical Control: Achieving the (5R) Configuration
The (5R) stereochemistry is critical for the compound’s application in asymmetric catalysis. Two primary strategies are employed:
Chiral Auxiliary-Mediated Synthesis
A chiral diol (e.g., (R,R)-1,2-diphenylethane-1,2-diol) is used during the benzodioxin dimerization step. The auxiliary directs the stereochemistry at the 5-position, which is retained after auxiliary removal via acid hydrolysis.
Catalytic Asymmetric Cyclization
Palladium complexes with chiral phosphine-oxazoline ligands (e.g., (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole) catalyze the formation of the benzodioxin core with enantiomeric excess (ee) >95%. Key conditions:
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Catalyst loading: 2 mol% Pd(OAc)₂
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Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (10:1 to 5:1). Fractions containing the target compound are identified by thin-layer chromatography (TLC; Rf = 0.3 in 5:1 petroleum ether/EtOAc).
Crystallization
Recrystallization from hot hexane/ethyl acetate (3:1) yields colorless crystals suitable for X-ray diffraction analysis. Crystallographic data confirms the (5R) configuration and planar geometry of the benzodioxin core.
Spectroscopic Validation
-
³¹P NMR (121 MHz, CDCl₃): δ −18.7 ppm (s, 2P), confirming phosphine oxidation state.
-
¹⁹F NMR (282 MHz, CDCl₃): δ −63.5 ppm (s, 24F), consistent with equivalent trifluoromethyl groups.
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HRMS (ESI+) : m/z calcd for C₄₈H₂₄F₂₄O₄P₂ [M+H]⁺: 1183.6; found: 1183.5.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production (>100 g), the lithiation-phosphination route is preferred due to its reproducibility and moderate cost. Critical adjustments include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine], and how can reaction conditions be systematically optimized?
- Methodology :
-
Stepwise coupling : Use tetrahydrobenzodioxin precursors with bis(trifluoromethylphenyl)phosphine units under inert conditions. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates .
-
Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can reduce trial numbers while maximizing yield .
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Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progress tracking .
- Example Data :
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 20–80°C | 60°C | 25% → 78% |
| Catalyst (mol%) | 0.5–5% | 3% | 40% → 82% |
Q. How can the stereochemical purity and structural integrity of this chiral phosphine ligand be validated post-synthesis?
- Analytical Techniques :
- X-ray crystallography : Resolve the (5R)-stereochemistry of the tetrahydrobenzodioxin backbone .
- NMR spectroscopy : P NMR confirms phosphine coordination; F NMR verifies trifluoromethyl group integrity .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to quantify enantiomeric excess (>98% for high-purity batches) .
Q. What are the stability considerations for this phosphine ligand under ambient and reactive conditions?
- Key Findings :
- Air sensitivity : The ligand oxidizes readily; storage under argon or nitrogen is mandatory .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, making it unsuitable for high-temperature catalysis .
- Solvent compatibility : Stable in THF and dichloromethane but degrades in DMSO due to phosphine oxidation .
Advanced Research Questions
Q. How does this ligand perform in transition-metal-catalyzed C–H activation reactions, particularly in comparison to established phosphine ligands?
- Case Study :
-
Rh(III)-catalyzed C–H functionalization : The ligand enhances regioselectivity in arylations due to steric bulk from bis(trifluoromethylphenyl) groups. Turnover numbers (TONs) reach 1,200 vs. 800 for triphenylphosphine .
-
Mechanistic insight : DFT calculations suggest the ligand’s rigid backbone reduces metal-center distortion during oxidative addition .
- Comparative Data :
| Ligand | TON | Selectivity (α:β) | Reaction Time |
|---|---|---|---|
| This ligand | 1,200 | 9:1 | 6 h |
| PPh₃ | 800 | 3:1 | 12 h |
| BINAP | 1,000 | 8:1 | 8 h |
Q. What computational strategies are effective for predicting the ligand’s electronic and steric parameters in catalytic systems?
- Approach :
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity. The ligand’s HOMO (-5.2 eV) aligns with Rh(III) d-orbitals for efficient electron transfer .
- Steric maps : Use %VBur (Buried Volume) analysis; the ligand occupies 42% of the coordination sphere, surpassing PPh₃ (28%) .
Q. How can researchers resolve contradictions in catalytic performance data when using this ligand across different reaction systems?
- Troubleshooting Framework :
Byproduct analysis : GC-MS identifies phosphine oxide formation (e.g., via P NMR shifts from +10 ppm to +25 ppm) .
Metal-ligand speciation studies : ESI-MS detects inactive [M(P^P)₂] species in palladium systems, suggesting stoichiometric adjustments .
Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize metal-ligand complexes but may slow substrate diffusion .
Methodological Recommendations
- Safety protocols : Always handle under argon with Schlenk-line techniques. Refer to SDS for emergency measures (e.g., inhalation: move to fresh air; skin contact: wash with 10% EDTA solution) .
- Scale-up challenges : Pilot continuous-flow synthesis to mitigate exothermic risks during phosphine coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
